Product packaging for Vanadyl 2,3-naphthalocyanide(Cat. No.:CAS No. 33273-15-3)

Vanadyl 2,3-naphthalocyanide

Cat. No.: B3424153
CAS No.: 33273-15-3
M. Wt: 779.7 g/mol
InChI Key: IVUBJNPDPBDVLT-UHFFFAOYSA-N
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Description

Vanadyl 2,3-naphthalocyanide is a solid, dark-colored compound with a high melting point, reflecting its stable molecular structure. chemicalbook.com Its properties are intrinsically linked to its identity as a metallated macrocycle, positioning it at the intersection of organic and inorganic chemistry.

PropertyValueSource
Molecular Formula C₄₈H₂₄N₈OV chemicalbook.comnih.gov
Molecular Weight 779.7 g/mol chemicalbook.comnih.gov
CAS Number 33273-15-3 nih.gov
Physical Form Solid chemicalbook.com
Melting Point >300 °C chemicalbook.com
λmax 817 nm chemicalbook.com

This compound belongs to the naphthalocyanine (Nc) class of compounds, which are structural analogues of the more widely known phthalocyanines (Pc). americanchemicalsuppliers.com Naphthalocyanines are large, aromatic macrocyclic molecules composed of four isoindole units linked by nitrogen atoms, creating a highly conjugated π-electron system. uni-kiel.de The defining feature of naphthalocyanines compared to phthalocyanines is the presence of additional fused benzene (B151609) rings on each isoindole unit.

This extended conjugation is of paramount importance as it significantly alters the electronic properties of the macrocycle. Specifically, it lowers the energy of the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the Q-band, the molecule's most intense electronic absorption band. This shift pushes the primary absorption of naphthalocyanines into the near-infrared (NIR) region of the electromagnetic spectrum. americanchemicalsuppliers.com This intrinsic ability to interact with NIR light makes the naphthalocyanine scaffold a valuable component for applications such as optical data storage, security markings, and as sensitizers in organic solar cells to enhance power conversion efficiency by capturing a broader portion of the solar spectrum. americanchemicalsuppliers.com

The properties of a naphthalocyanine macrocycle can be finely tuned by incorporating a central metal atom or metal-containing group. In this compound, the central cavity of the macrocycle is occupied by a vanadyl (VO²⁺) cation. This is not merely a simple metal ion; the vanadium atom is covalently double-bonded to an oxygen atom, forming a V=O moiety that projects out of the plane of the naphthalocyanine ring.

This non-planar coordination has profound consequences. Firstly, the V=O group introduces a permanent electric dipole moment perpendicular to the macrocycle. This structural feature can disrupt the strong face-to-face (π-π) stacking and intermolecular aggregation that is often observed in planar macrocycles. Such aggregation can quench excited states and is often detrimental to performance in optical applications. Secondly, the insertion of a vanadyl ion can further shift the absorption bands to longer wavelengths. uni-kiel.de The synthesis of such vanadyl-containing complexes can be achieved through various methods, including the solvothermal synthesis from precursors like vanadyl sulfate (B86663) (VOSO₄). uni-kiel.de The unique electronic configuration of vanadium also makes its complexes interesting for their magnetic and catalytic properties.

Research into this compound is primarily driven by its potential use in high-performance materials, leveraging its distinct optical and electronic characteristics. The main trajectories for its application are in nonlinear optics, photovoltaics, and as a specialized infrared dye.

Research AreaKey PrinciplePotential Application
Nonlinear Optics Exhibits reverse saturable absorption, where optical absorption increases with light intensity. Vanadium oxides show strong third-order nonlinear responses. mrs-k.or.krnih.govOptical limiters for protecting sensors and eyes from high-intensity laser pulses.
Photovoltaics Strong absorption in the near-infrared (NIR) region (λmax ≈ 817 nm). chemicalbook.comamericanchemicalsuppliers.comNIR sensitizer (B1316253) in organic solar cells to broaden the absorption spectrum and improve efficiency. americanchemicalsuppliers.com
Infrared (IR) Dyes Functions as a stable organometallic dye with high absorption in the IR spectrum. americanelements.comSecurity inks, optical filters, and precursor material for thin-film deposition. americanelements.comamericanchemicalsuppliers.com

In the field of nonlinear optics , VONc is investigated for its potential as an optical limiting material. This function relies on a phenomenon known as reverse saturable absorption, where the material becomes more opaque as the intensity of incident light increases. This property is crucial for developing devices that protect sensitive optical sensors or human eyes from damage by high-power lasers. Vanadium-based materials, including oxides like Vanadium Pentoxide (V₂O₅) and Vanadium Dioxide (VO₂), are known to exhibit significant third-order nonlinear optical responses, a characteristic that underpins this protective capability. mrs-k.or.krnih.gov

Finally, VONc is utilized more broadly as a functional infrared dye . americanelements.com Its chemical stability and strong, specific absorption wavelength make it a candidate for use in applications like security inks, where its NIR signature would be invisible to the naked eye but detectable with appropriate equipment. It also serves as a precursor material for the fabrication of specialized thin films with tailored optical and electronic properties. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H24N8OV B3424153 Vanadyl 2,3-naphthalocyanide CAS No. 33273-15-3

Properties

IUPAC Name

2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;oxovanadium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.O.V/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;/h1-24H;;/q-2;;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBJNPDPBDVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=NC(=NC6=C7C=C8C=CC=CC8=CC7=C([N-]6)N=C9C1=CC2=CC=CC=C2C=C1C(=N9)N=C3[N-]4)C1=CC2=CC=CC=C2C=C15.O=[V+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H24N8OV
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Fabrication Techniques of Vanadyl 2,3 Naphthalocyanide

Chemical Synthesis Approaches for Vanadyl Naphthalocyanine Precursors

The creation of high-purity vanadyl 2,3-naphthalocyanide hinges on the successful synthesis of its fundamental building blocks. This involves the strategic design of precursor molecules and their subsequent assembly into the macrocyclic structure.

The primary precursor for synthesizing naphthalocyanines is 2,3-naphthalonitrile. The design and modification of this starting material are crucial for tuning the final properties of the this compound molecule. A significant challenge with naphthalocyanines is their tendency to aggregate, which can quench electronic effects and drastically lower their solubility in common organic solvents. To overcome this, derivatization strategies are employed, introducing peripheral substituents onto the naphthalonitrile precursor.

One common strategy is the introduction of bulky or solubilizing groups. For instance, alkyl or alkyloxy groups can be attached to the naphthalene (B1677914) ring system. These substituents sterically hinder intermolecular aggregation, thereby enhancing the solubility of the resulting naphthalocyanine. acs.org The synthesis of these derivatized precursors often involves nucleophilic aromatic substitution reactions. For example, a sterically hindered phenol (B47542) can be reacted with a functionalized naphthalonitrile, such as 6-fluoro-2,3-naphthalonitrile, to yield a precursor bearing bulky aryl ether groups. researchgate.net

Another approach involves creating soluble precursors that can be converted to the final, insoluble naphthalocyanine after fabrication. nih.govrsc.org This involves designing a precursor with thermally or photochemically labile groups that impart solubility. Once the soluble precursor is processed (e.g., spin-coated into a thin film), a thermal or light-induced reaction removes the solubilizing groups, yielding the insoluble target molecule directly on the substrate. nih.govrsc.org

Table 1: Strategies for Naphthalocyanine Precursor Derivatization

Strategy Precursor Example Rationale
Steric Hindrance Alkyl- or Alkyloxy-substituted 2,3-naphthalonitriles Introduce bulky groups to physically prevent molecular aggregation and increase solubility. acs.org
Nucleophilic Substitution Product of 6-fluoro-2,3-naphthalonitrile and a hindered phenol Creates robust ether linkages for attaching large, solubility-enhancing substituents. researchgate.net

| Convertible Precursors | 2,3-naphthalonitrile with thermally labile protecting groups | Enables solution-based processing, followed by in-situ conversion to the final insoluble naphthalocyanine. nih.govrsc.org |

The quintessential step in forming the naphthalocyanine macrocycle is the cyclotetramerization of four naphthalonitrile precursor units around a central metal ion. In the case of this compound, this reaction is typically conducted by heating the 2,3-naphthalonitrile precursor with a suitable vanadium salt.

A common method, adapted from the synthesis of the closely related vanadyl phthalocyanine (B1677752), involves a template reaction where the metal salt directs the assembly of the macrocycle. nih.gov The reaction can be carried out by heating the precursors in a high-boiling point solvent, such as nitrobenzene, or in a solvent-free melt. mdpi.com A typical procedure involves mixing the 2,3-naphthalonitrile derivative with a vanadium salt, like vanadium(III) chloride (VCl₃), often in the presence of a nitrogen source like urea (B33335) and a catalyst such as ammonium (B1175870) molybdate. nih.govmdpi.com The mixture is heated to high temperatures (e.g., 180°C or higher) for several hours, during which the four precursor molecules coordinate to the vanadium ion and cyclize to form the stable, highly conjugated macrocyclic system. mdpi.com The resulting crude product is typically a dark-colored solid that requires extensive purification through methods like washing with various solvents and sublimation to remove impurities.

Thin Film Deposition Methods for this compound

For most electronic applications, this compound must be prepared as a highly ordered thin film on a substrate. The deposition technique significantly influences the film's morphology, molecular orientation, and crystalline phase, which in turn dictate its electronic and optical properties.

Thermal evaporation is a widely used method for depositing highly pure and uniform thin films of organic molecules in a high-vacuum environment. A specific, highly controlled version of this method is Organic Molecular Beam Deposition (OMBD). acs.orguni-tuebingen.de In this process, the purified this compound powder is placed in a Knudsen cell (a specialized crucible) inside an ultra-high vacuum chamber. The cell is heated until the material sublimes. The gaseous molecules travel in a line-of-sight path and condense onto a temperature-controlled substrate, forming a thin film.

The OMBD technique offers precise control over the film's growth rate and thickness, often at the monolayer level. acs.org Key parameters that determine the film's structure include the substrate temperature and the deposition rate. nih.gov For instance, with the analogous vanadyl phthalocyanine, varying these parameters can lead to the formation of different crystalline polymorphs (phases), which exhibit distinct molecular packing and, consequently, different electronic properties. nih.gov

Physical Vapor Deposition (PVD) is a broad category of vacuum deposition methods where a material is transformed into its vapor phase and then condensed onto a substrate to form a thin film. youtube.com While thermal evaporation (OMBD) is the most common PVD method for organic molecules like this compound, other PVD techniques exist. youtube.comtaylorfrancis.com

These processes are all conducted in a vacuum chamber to prevent contamination and ensure a clear path for the vaporized material to reach the substrate. youtube.com The primary advantage of PVD methods is the ability to produce high-purity, dense, and highly adherent films with controlled thickness. The choice of a specific PVD technique depends on the material's properties and the desired film characteristics.

Table 2: Comparison of Thin Film Deposition Techniques

Technique Description Key Parameters
Thermal Evaporation (OMBD) Sublimation of the source material in an ultra-high vacuum, followed by condensation on a substrate. acs.org Substrate temperature, deposition rate, vacuum pressure. nih.gov
Physical Vapor Deposition (PVD) A general class of methods involving vaporization of a solid source material via physical means. youtube.com Target material, substrate temperature, process gas pressure, deposition time.

| Solution Processing | Dissolving a soluble precursor and depositing it onto a substrate, followed by conversion to the final film. nih.gov | Precursor concentration, solvent, spin speed (for spin-coating), annealing temperature. |

Solution-based methods offer a lower-cost and more scalable alternative to high-vacuum deposition techniques. However, they are contingent on the availability of a soluble form of the material. Given the inherent low solubility of unsubstituted this compound, this approach relies on the precursor design strategies mentioned previously.

Specifically, soluble precursors of 2,3-naphthalocyanine have been developed that can be dissolved in an organic solvent to create an "ink." nih.govrsc.org This ink can then be deposited onto a substrate using techniques like spin-coating, dip-coating, or inkjet printing. After the solvent evaporates, a solid film of the precursor remains. This film is then converted into the final, insoluble this compound film through a post-deposition treatment, typically thermal annealing, which cleaves the solubilizing groups. nih.govrsc.org This method combines the ease of solution processing with the desirable properties of the final insoluble macrocycle.

Control over Film Morphology and Nanostructure during Deposition

The morphology and nanostructure of this compound (VONc) thin films are significantly influenced by the deposition conditions, particularly the choice of substrate material. The interaction between the VONc molecules and the substrate surface during the initial stages of film growth dictates key structural characteristics such as crystalline size and grain structure. Research into VONc films deposited via thermal evaporation has demonstrated that the substrate type is a critical parameter for controlling the nanostructure of the resulting film researchgate.net.

Detailed analysis of VONc films deposited on different substrates reveals measurable variations in their structural properties. For instance, the crystalline size of a VONc film deposited on an n-type silicon (n-Si) substrate was calculated to be approximately 15.23 nm researchgate.net. In contrast, when deposited on a flat quartz substrate under similar conditions, the crystalline size was estimated to be 12 nm researchgate.net. This variation underscores the importance of the substrate in the fabrication of nanostructured VONc films researchgate.net.

Beyond the crystalline size, the surface topography and grain morphology are also substrate-dependent. VONc films on n-Si substrates exhibit a surface topography characterized by a distribution of spherical grains with an average diameter of about 153 nm researchgate.net. Similarly, films deposited on flat quartz also show spherical grains, but with an average diameter of 100 nm researchgate.net. These findings confirm the nanostructural properties of the films and highlight a key method for tuning these properties by selecting the appropriate substrate researchgate.net.

The following table summarizes the research findings on the effect of substrate type on the nanostructure of this compound films.

Table 1: Effect of Substrate on this compound Film Nanostructure

Substrate Material Crystalline Size (D) Average Grain Diameter
n-type Silicon (n-Si) ~15.23 nm ~153 nm
Quartz ~12 nm ~100 nm

Data sourced from Alsharari et al., 2020 researchgate.net


Advanced Structural Characterization of Vanadyl 2,3 Naphthalocyanide Materials

Crystalline and Amorphous Phase Analysis in Bulk and Thin Films

The arrangement of molecules in vanadyl 2,3-naphthalocyanide, whether ordered in a crystalline lattice or disordered in an amorphous state, significantly influences its electronic and optical properties.

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. In the context of this compound and related materials, XRD patterns reveal the presence of crystalline phases and their orientation. For instance, in studies of vanadium oxide thin films, XRD is used to identify different crystalline phases, such as the orthorhombic V2O5 phase. researchgate.net The intensity and width of the diffraction peaks provide information about the degree of crystallinity and the size of the crystallites. Sharper and more intense peaks generally indicate a higher degree of crystallinity and larger crystallite size. researchgate.net

In nanostructured films, XRD helps in understanding the phase composition. For example, Rietveld refinement of XRD data can quantify the percentage of different phases present in a mixed-phase film. diva-portal.org This has been demonstrated in vanadium oxide films containing both V2O5 and V7O16 phases. diva-portal.org The analysis can reveal how the deposition conditions influence the resulting crystal structure. diva-portal.org

Table 1: XRD Analysis of Vanadium Oxide Thin Films
SampleDominant Phase(s)Key XRD FindingsReference
As-prepared vanadium oxideOrthorhombic V2O5Formation of crystalline phase with various reflection planes, predominantly (001). researchgate.net
Mixed-phase vanadium oxideV2O5 and V7O16Rietveld refinement quantified phase percentages (e.g., 67% V2O5 and 33% V7O16). diva-portal.org
Annealed TiO2 films (for comparison)Anatase, RutileIncreased peak intensity and decreased FWHM with higher annealing temperatures, indicating improved crystallinity. researchgate.net

Thermal annealing is a post-deposition treatment used to modify the microstructure of thin films. The process can induce crystallization in amorphous films, promote grain growth, and relieve internal stresses. For this compound films, annealing is expected to have a significant impact on their crystalline structure and morphology.

Studies on similar material systems, such as vanadium oxide thin films, show that annealing can lead to a phase transition from an amorphous to a nanocrystalline state. scispace.com For example, annealing vanadium oxide films can result in the formation of nanocrystalline V2O5 with crystallite sizes in the range of 23 to 27 nm. scispace.com The annealing temperature is a critical parameter. In TiO2 thin films, for instance, annealing at temperatures up to 700°C results in the anatase phase, while higher temperatures can lead to the formation of the rutile phase. researchgate.net

The effects of annealing can be quantified by analyzing the changes in XRD patterns. An increase in the intensity and a decrease in the full width at half maximum (FWHM) of diffraction peaks are indicative of improved crystallinity and grain growth. researchgate.net However, excessive annealing temperatures can sometimes lead to undesirable effects like the formation of microcracks in the film. mdpi.com

Table 2: Effects of Thermal Annealing on Material Microstructure
MaterialAnnealing TemperatureObserved Microstructural ChangesReference
Vanadium Oxide (V2O5)423 K to 673 KPhase transition from amorphous to nanocrystalline; increase in crystallite size (23-27 nm) and surface roughness. scispace.com
Titanium Dioxide (TiO2)400-1000°CAmorphous as-deposited films crystallize into anatase phase up to 700°C; anatase and rutile phases coexist at higher temperatures. Improved crystallinity with increasing temperature. researchgate.net
Cr/C/Al Multilayers400°C and 550°CFormation of nanocrystalline composite at 400°C; single-phase Cr2AlC with microcracking at 550°C. mdpi.com

It is plausible that gamma irradiation could induce changes in the molecular arrangement and crystallinity of this compound films, potentially leading to the formation of new structural phases or altering the degree of order in the material.

Surface Morphology and Microstructural Analysis

The surface and near-surface structure of this compound films play a crucial role in their interaction with the environment and in device performance.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at the micro- and nanoscale. It can reveal details about grain size, shape, and agglomeration, as well as the presence of any surface patterns or defects. In the context of this compound thin films, SEM would be used to observe how deposition and post-deposition treatments affect the surface structure.

For example, in studies of annealed vanadium oxide films, SEM has shown an increase in grain size and the formation of cracks at higher annealing temperatures. scispace.com Similarly, for Cr/C/Al coatings, SEM images revealed smooth surfaces for as-deposited and 400°C-annealed films, while microcracking was observed after annealing at 550°C. mdpi.com These observations are critical for understanding the mechanical integrity and performance of the films.

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a material's surface topography. sciopen.com It is particularly useful for quantifying surface roughness and observing nanoscale features that may not be resolvable with SEM. sciopen.com AFM can be operated in different modes to obtain various types of surface information. spmtips.com

For thin films like this compound, AFM can be used to measure key surface parameters such as average roughness (Sa) and root mean square roughness (Sq). nih.gov These parameters are important for applications where a smooth surface is required. Studies on other thin film materials have shown that surface roughness can be influenced by factors such as annealing temperature. scispace.com For instance, in V2O5 thin films, annealing was found to increase surface roughness. scispace.com AFM can also provide insights into the growth mechanism of thin films by revealing the shape and distribution of grains on the surface. spmtips.com

Table 3: Surface Topography Analysis using AFM
MaterialAnalysis TechniqueKey Findings on Surface TopographyReference
Vanadium Oxide (V2O5)AFMAnnealing resulted in an increase in surface roughness. scispace.com
Titanium Dioxide (TiO2)AFMCharacterization of the surface morphology of annealed films. researchgate.net
Orthodontic Arch WiresAFMQuantified surface roughness parameters (sRa, sRq, sRz) for different materials. nih.gov
Magnesium Fluoride (MgF2) Thin FilmsAFMCharacterized 3D surface topography and analyzed spatial complexity. researchgate.net

Molecular Orientation and Supramolecular Arrangement in Thin Films

Impact of Film Deposition Method on Molecular Organization

The method used to deposit thin films of vanadyl naphthalocyanide and its analogues, such as vanadyl phthalocyanine (B1677752) (VOPc), plays a determinative role in the resulting film's structure, including its crystallinity and molecular organization. researchgate.net

Vacuum Deposition Techniques: Physical vapor deposition (PVD) and organic molecular beam deposition (OMBD) are common methods for fabricating high-purity thin films. tu-chemnitz.denih.gov For vanadyl naphthalocyanine (VONc), vacuum deposition onto alkali halide substrates can produce epitaxial (well-ordered) thin films. aip.orgaip.org The degree of order is highly dependent on the substrate temperature during deposition; films deposited at low temperatures (e.g., 30°C) tend to be amorphous or microcrystalline, while higher temperatures (above 100-200°C) promote the growth of more ordered, tentacle-like crystal structures. researchgate.net Epitaxial growth is typically achieved at even higher temperatures, around 300°C. researchgate.net

Influence of External Fields: The application of external fields during deposition can further influence molecular arrangement. For instance, studies on the closely related VOPc have shown that applying a magnetic field perpendicular to the substrate during organic molecular beam deposition can induce a greater degree of alignment of the molecular planes with the substrate. tu-chemnitz.de This results in films with more grains oriented with their b-axis nearly perpendicular to the substrate surface. tu-chemnitz.de

The choice of deposition conditions, including method, substrate temperature, and the presence of external fields, is therefore a crucial parameter for controlling the supramolecular architecture of the resulting film. researchgate.net

Table 1: Effect of Deposition Parameters on Molecular Orientation

Deposition Method Compound Substrate Key Parameter Resulting Organization
Vacuum Deposition Vanadyl Naphthalocyanide (VONc) KCl Substrate Temperature (30°C) Amorphous and microcrystalline structure researchgate.net
Vacuum Deposition Vanadyl Naphthalocyanide (VONc) KCl Substrate Temperature (100-200°C) Tentacle-like crystals researchgate.net
Vacuum Deposition Vanadyl Naphthalocyanine (VONc) Alkali Halide (AX) High Temperature (>150°C) Epitaxial growth, molecules nearly parallel to substrate aip.org
Organic Molecular Beam Deposition (OMBD) Vanadyl Phthalocyanine (VOPc) H-Si(111) No Magnetic Field Molecular planes are tilted (~24°) relative to the substrate tu-chemnitz.de

Investigation of Molecular Orientation Relative to Substrate

The orientation of vanadyl naphthalocyanide molecules relative to the substrate surface is a key determinant of device performance, influencing charge transport and other properties. Due to its non-planar, pyramid-like structure, the molecule can adopt several distinct orientations.

On bare substrates like Si(100), VOPc molecules tend to adopt a "standing-up" geometry, where the molecular macrocycle is oriented away from the substrate surface. rsc.org In contrast, when deposited on certain metallic or specially prepared surfaces, a "lying-down" orientation is favored, with the molecular plane parallel to the substrate. rsc.org For example, on Ag(111), VOPc adsorbs in a parallel orientation. acs.org

The specific interaction with the substrate can dictate the orientation of the central vanadyl (V=O) group. On Ag(111), an "oxygen-up" configuration is observed. acs.org Conversely, chemical interactions between the oxygen atom and a Si(111) surface favor an "oxygen-down" configuration. acs.org The use of a template layer, such as 3,4,9,10-perylene-tetracarboxylic dianhydride (PTCDA), can also enforce a "lying-down" geometry on substrates where a "standing-up" orientation would otherwise occur. rsc.org

For vanadyl naphthalocyanine specifically, vacuum deposition onto alkali halide substrates like KCl or KBr results in an "eclipsed, slipped stacking" arrangement where the molecular planes are slightly inclined relative to the substrate surface. aip.orgaip.org

Vibrational Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to confirm the molecular structure of this compound and its analogues by identifying their characteristic vibrational modes. The FTIR spectrum provides a molecular fingerprint, allowing for the verification of the compound's synthesis and the presence of key functional groups.

For vanadyl macrocycles like VOPc, the most telling spectral feature is the sharp, strong absorption peak corresponding to the V=O stretching vibration, which typically appears around 953-997 cm⁻¹. mdpi.comresearchgate.netacs.org The presence of this band confirms the incorporation of the vanadyl moiety into the macrocycle. mdpi.comsemanticscholar.org Its absence, along with the presence of an N-H stretching vibration (around 3282 cm⁻¹), would indicate a metal-free naphthalocyanine or phthalocyanine ring. researchgate.netsemanticscholar.org

Other significant regions in the FTIR spectrum include C-H bending modes, C-N stretching, and vibrations associated with the macrocycle itself. Out-of-plane C-H bending modes are typically observed between 700 and 800 cm⁻¹. tu-chemnitz.de In-plane C-H bending and C-N stretching vibrations are found in the 1070-1120 cm⁻¹ region. tu-chemnitz.de Vibrations arising from the stretching of the pyrrole (B145914) and benzene (B151609) ring components of the macrocycle are also identifiable. acs.org Theoretical calculations for vanadyl naphthalocyanine (VONc) show it has C4v point group symmetry, which dictates the activity of its vibrational modes. researchgate.net

Polarized FTIR measurements on thin films can also provide information on molecular orientation. By comparing spectra taken with p- and s-polarized light at different angles of incidence, the preferential alignment of certain vibrational dipoles, and thus the molecules themselves, relative to the substrate can be deduced. tu-chemnitz.de

Table 2: Characteristic FTIR Vibrational Modes for Vanadyl Phthalocyanine (VOPc) - An Analogue for Vanadyl Naphthalocyanide

Wavenumber (cm⁻¹) Vibrational Assignment Reference(s)
~953-997 V=O stretch mdpi.comresearchgate.netacs.org
~729 C-H out-of-plane bending / α-phase crystal structure tu-chemnitz.demdpi.com
~753 C-H in-plane deformation mdpi.com
~801 Isoindole stretching coupled with N-V-N asymmetric stretching mdpi.com
~1078-1122 In-plane C-N stretching and C-H bending tu-chemnitz.demdpi.com
~1284 C-N stretching of isoindole ring (shifted upon metalation) researchgate.net
~1334 Pyrrole in-plane stretch mdpi.com

Fundamental Electronic and Optical Properties of Vanadyl 2,3 Naphthalocyanide

Electronic Structure and Energy Level Alignment

The arrangement of electrons in molecular orbitals and their corresponding energy levels are critical in determining the electrical properties of Vanadyl 2,3-naphthalocyanide. These factors govern charge injection and transport in semiconductor devices.

The electronic band gap is a crucial parameter for a semiconductor, indicating the energy required to excite an electron from the valence band to the conduction band. For thin films of a closely related compound, vanadyl-naphthalocyanine (VONc), thermal annealing has been shown to influence the optical band gap. Studies on thermally evaporated VONc thin films revealed the presence of two distinct energy gaps. A notable observation is the blue shift of these optical band gaps with increasing annealing temperatures. researchgate.net

For instance, one of the optical band gaps was observed to be in the range of 1.25 to 1.5 eV. researchgate.net Another energy gap was identified in the range of 2.5 to 2.75 eV. researchgate.net The low band gap energy of this compound is a significant factor driving research into its electrical and optical properties. researchgate.net

Table 1: Effect of Annealing Temperature on the Optical Band Gap of Vanadyl-Naphthalocyanine (VONc) Thin Films
Annealing Temperature (K)Energy Gap Range 1 (eV)Energy Gap Range 2 (eV)
As-deposited~1.25~2.5
423Data not available in sourceData not available in source
473Data not available in sourceData not available in source
523~1.5~2.75

Note: The table is based on the general trends described in the source, which states a blue shift with increasing temperature within the specified ranges.

Specific experimental data on the interfacial electronic structure and dipolar effects of this compound were not available in the reviewed sources.

Detailed studies on the workfunction changes at organic/electrode interfaces for this compound are not extensively covered in the available literature.

The charge carrier transport properties of this compound have been explored through investigations of its alternating current (AC) conductivity and dielectric response in bulk form. These studies, conducted over a frequency range of 1 Hz to 10⁶ Hz and temperatures from 288 K to 403 K, provide insights into the mechanisms of charge movement within the material. The total conductivity was observed to follow a universal power law, indicating the complex nature of charge transport. researchgate.net

Linear Optical Absorption and Emission Characteristics

The interaction of this compound with electromagnetic radiation, particularly in the UV-Visible and near-infrared regions, is fundamental to its application in optoelectronic devices.

The optical properties of thermally evaporated vanadyl-naphthalocyanine (VONc) films have been characterized by measuring their transmittance and reflectance over a broad wavelength range of 200 to 2500 nm. researchgate.net The absorption spectra of naphthalocyanine compounds typically exhibit characteristic bands, namely the Q-band in the near-infrared region and the Soret band (or B-band) in the near-UV region.

For a related compound, vanadyl tetra tert-butyl 2,3-naphthalocyanine, the absorption peak in the Q-band is attributed to charge transfer within the core of the molecule. researchgate.net The UV-VIS-NIR range of photon energies, which spans wavelengths from 200 to 2500 nm, corresponds to various chemically significant electronic excitations. nih.gov

Table 2: Characteristic Absorption Regions for Naphthalocyanine Compounds
Spectral BandTypical Wavelength RegionAssociated Electronic Transitions
Soret Band (B-band)Near-UVπ-π* transitions
Q-bandVisible/Near-Infraredπ-π* transitions (HOMO to LUMO)

Analysis of Absorption Band Shifts (e.g., Blue Shift with Annealing)

The optical properties of this compound (VONc) thin films are significantly influenced by post-deposition treatments such as thermal annealing. Studies on these films reveal distinct absorption regions, primarily the B-band and the Q-band, which correspond to electronic transitions within the molecule. For instance, a derivative, Vanadyl Tetra Tert-Butyl 2, 3 Naphthalocyanine (VTTBNc), shows two broad peaks in the B-band (around 333 nm) and the Q-band region (761 nm and 810 nm) researchgate.net. These transitions are identified as localized π-π* transitions between bonding and anti-bonding molecular orbitals researchgate.net.

Thermal annealing has been shown to induce shifts in the absorption bands. A common observation in related metal-phthalocyanine compounds is a blue shift—a shift to shorter wavelengths or higher energies—of the absorption bands upon annealing. This phenomenon is often associated with changes in the crystalline structure and a reduction in localized state tails near the valence and conduction bands. In VONc thin films specifically, thermal effects lead to a blue shift of the band gap. Research has identified two distinct energy gaps in these films, which change with annealing.

Effect of Thermal Annealing on Energy Gaps of VONc Thin Films
Energy Gap RegionEnergy Range (eV)Observed Shift with Annealing
Lower Energy Gap1.25 - 1.50Blue Shift
Higher Energy Gap2.50 - 2.75Blue Shift

Photoluminescence (PL) Spectroscopy and Stokes Shift Analysis

Photoluminescence studies on vanadyl-metallated macrocycles reveal complex emission behaviors that are highly dependent on the molecular charge state. Research on the closely related compound, vanadyl phthalocyanine (B1677752) (VOPc), provides significant insights. In its neutral state (VOPc•), the molecule is a stable radical and is reported to be essentially non-emissive, showing only negligible photoluminescence nih.gov.

However, a drastic change occurs upon ionization. When the neutral radical is converted into its cation (VOPc+••), a diradical species, it exhibits profound photoluminescence nih.gov. This charge-state-dependent emission, or electrofluorochromism, is characterized by a strong emission in the near-infrared (NIR) range. For VOPc+•• isolated in a 5 K neon matrix, the luminescence has a band origin at approximately 839 nm (11,923 cm⁻¹) nih.gov. This phenomenon of "turning on" luminescence by changing the charge state is of interest for potential applications in NIR-emitting electro-optic devices nih.gov.

Nonlinear Optical Properties

Third-Order Nonlinear Optical Susceptibility Studies

This compound is a material that exhibits third-order nonlinear optical properties, which are crucial for applications in optical switching and other optoelectronic devices. The third-order nonlinear optical susceptibility, denoted as χ(3), is a key parameter quantifying this response.

Research has shown that the χ(3) of VONc thin films is sensitive to thermal processing. Specifically, the value of the third-order nonlinear optical susceptibility demonstrates a decreasing dependence on annealing temperatures. This change is attributed to effects on the local field within the material as its morphology and crystalline structure are altered by the heat treatment.

Two-Photon Absorption Phenomena and Mechanisms

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is significant for applications such as 3D microfabrication, optical limiting, and bio-imaging. However, based on the reviewed scientific literature, specific studies focusing on the two-photon absorption phenomena and mechanisms in this compound are not available.

Electrical Conductivity and Dielectric Response

AC and DC Electrical Conductivity Measurements

The electrical properties of organic semiconductors like this compound are fundamental to their application in electronic devices. While studies have been conducted on the DC electrical conductivity of derivatives such as Vanadyl Tetra Tert-Butyl 2, 3 Naphthalocyanine (VTTBNc), detailed data from the abstracts of the reviewed literature are limited researchgate.net. Comprehensive studies detailing the AC and DC electrical conductivity measurements and the dielectric response specifically for this compound thin films were not found in the performed search.

Dielectric Constant and Dielectric Response Analysis

The dielectric properties of Vanadyl 2,3-naphthalocyanine (VONc) are crucial for its potential applications in electronic devices. The dielectric constant, a measure of a material's ability to store electrical energy in an electric field, and the dielectric loss, which quantifies the dissipation of this energy, are key parameters in this analysis.

In bulk Vanadyl 2,3-naphthalocyanine, the real part of the dielectric constant has been observed to decrease as the frequency of the applied electric field increases. This behavior is characteristic of many dielectric materials where, at higher frequencies, the molecular dipoles have insufficient time to align with the rapidly changing electric field. Conversely, the dielectric constant shows an increase with rising temperature. This is attributed to the enhanced mobility of charge carriers and the easier orientation of dipoles at higher thermal energies.

The dielectric response of phthalocyanine compounds, a class of materials to which VONc belongs, is strongly dependent on both frequency and temperature. For instance, in various metal-phthalocyanine thin films, the real part of the dielectric constant, ε', increases with temperature, particularly at lower frequencies, and then saturates at higher frequencies. najah.edu This behavior is often linked to the presence of different polarization mechanisms within the material.

A study on bulk Vanadyl 2,3-naphthalocyanine investigated its AC conductivity and dielectric response across a frequency range of 1 Hz to 10⁶ Hz and a temperature range of 288 K to 403 K. researchgate.net The analysis revealed a temperature-dependent dielectric behavior, which is instrumental in understanding the conduction mechanisms within the material. researchgate.net

The following table summarizes the general trends observed in the dielectric properties of this compound and related phthalocyanine compounds.

PropertyDependence on FrequencyDependence on TemperatureRationale
Dielectric Constant (ε') Decreases with increasing frequencyIncreases with increasing temperatureAt high frequencies, dipole alignment is limited. Higher temperatures facilitate dipole movement.
Dielectric Loss (ε'') Generally decreases with increasing frequencyIncreases with increasing temperatureIncreased charge carrier mobility at higher temperatures leads to greater energy dissipation.

This table provides a generalized summary based on typical observations for phthalocyanine-based materials.

Temperature Dependence of Conductivity and Activation Energies

The electrical conductivity of Vanadyl 2,3-naphthalocyanine is significantly influenced by temperature. As an organic semiconductor, its conductivity generally increases with temperature, a behavior that can be characterized by activation energies. These energies represent the potential barriers that charge carriers must overcome to move through the material.

For bulk Vanadyl 2,3-naphthalocyanine, the DC conductivity has been found to increase with temperature, indicating a thermally activated conduction process. researchgate.net The activation energy for this DC conduction (E_dc) has been calculated to be 0.23 eV. researchgate.net This value is within the typical range for organic semiconductors and suggests that the charge transport is likely dominated by hopping between localized states.

In a study on composite thin films of Tin (II) 2,3-naphthalocyanine (SnNc) and Vanadyl 2,3-naphthalocyanine (VoNc), it was observed that the activation energy changes with thermal annealing. inoe.ro For as-deposited and low-temperature annealed (323K) films, two activation energies were present, suggesting that conductivity is mainly due to the thermal transition of electrons from the valence to the conduction band. inoe.ro However, for films annealed at temperatures above 323K, a three-step conductivity curve was observed, indicating the contribution of extrinsic conductivity from defect states near the band edge. inoe.ro In these composite films, the activation energy was found to increase with the annealing temperature. inoe.ro

A detailed investigation into the dielectric relaxation process in bulk Vanadyl 2,3-naphthalocyanine yielded an activation energy of 0.21 eV. researchgate.net This is closely related to the energy required for the movement of charge carriers that contribute to the dielectric polarization. Another activation energy, associated with the bulk conductivity (E_b), was determined to be 0.27 eV. researchgate.net

The table below presents the reported activation energies for this compound.

ParameterActivation Energy (eV)Material Form
DC Conductivity (E_dc)0.23Bulk
Dielectric Relaxation (E_τ)0.21Bulk
Bulk Conductivity (E_b)0.27Bulk

Data sourced from a study on the AC conductivity and dielectric response of bulk vanadyl 2,3-naphthalocyanine. researchgate.net

Conduction Mechanisms in Thin Films (e.g., Mott Variable Range Hopping, Jump Relaxation Model)

The conduction mechanism in disordered or amorphous semiconductor thin films, such as those of this compound, is often described by hopping models. In these models, charge carriers are considered to be localized in specific states and transport occurs through quantum-mechanical tunneling or "hopping" between these sites.

One of the most prominent models is the Mott Variable Range Hopping (VRH) model. This model is particularly applicable at low temperatures in systems with a high degree of disorder. wikipedia.org In Mott VRH, the hopping probability depends not only on the energy difference between two sites but also on their spatial separation. wikipedia.org At low temperatures, it may be more energetically favorable for an electron to hop to a more distant site with a smaller energy difference than to a nearby site with a large energy difference. wikipedia.org The temperature dependence of conductivity in the Mott VRH model is given by:

σ = σ₀ exp[-(T₀/T)¹ᐟ⁽ᵈ⁺¹⁾]

where σ is the conductivity, σ₀ is a pre-exponential factor, T is the temperature, d is the dimensionality of the system, and T₀ is a characteristic temperature that depends on the density of localized states at the Fermi level and the localization length of the charge carriers.

For Vanadyl 2,3-naphthalocyanine, the AC conductivity has been found to follow a universal power law, σ(ω,T) = σ_dc + Aω^s, where σ_dc is the DC conductivity, A is a temperature-dependent parameter, ω is the angular frequency, and s is an exponent that is also temperature-dependent. researchgate.net The values of the exponent 's' being greater than unity suggest a super-linear behavior, which can be interpreted in the context of hopping conduction models. researchgate.net

The Jump Relaxation Model is another framework used to describe AC conductivity in disordered solids. This model considers the relaxation of charge carriers after a successful hop. The frequency dependence of the AC conductivity arises from the distribution of relaxation times associated with the hopping processes.

While direct application of the Mott VRH or Jump Relaxation models to this compound thin films is not extensively documented, the observed temperature and frequency dependence of its conductivity strongly suggests that a hopping mechanism is dominant. researchgate.net The low activation energies calculated for this material further support the idea of charge transport via hopping between localized states. researchgate.net

Interactions with Electromagnetic Radiation beyond Linear Absorption

Effects of Gamma Rays Irradiation on Optical Properties

Gamma-ray irradiation can induce significant changes in the structural and optical properties of organic semiconductor thin films. These high-energy photons can create defects, break chemical bonds, and alter the molecular arrangement, which in turn affects the material's interaction with light.

In a study involving composite thin films of Tin (II) 2,3-naphthalocyanine and Vanadyl 2,3-naphthalocyanine, the effects of gamma-ray irradiation on their electrical conductivity were investigated. inoe.ro The films were exposed to a ⁶⁰Co gamma source at various dosages. inoe.ro While this study focused on electrical properties, the underlying structural changes induced by gamma rays are also responsible for alterations in optical properties.

Studies on other metallophthalocyanines provide insight into the likely effects on this compound. For instance, gamma irradiation of indium chloride phthalocyanine (lnPcCl) thin films led to more noticeable structural disorders as the gamma dose increased. dntb.gov.ua This was accompanied by a slight decrease in the optical band gap energy, decreased transmittance, and increased reflectance at higher gamma doses. dntb.gov.ua Similarly, for aluminum phthalocyanine chloride (AlPcCl) films, gamma irradiation resulted in a decrease in the band gap energy with increasing doses. researchgate.net

The general effects of gamma irradiation on the optical properties of phthalocyanine-based thin films are summarized in the table below.

Optical PropertyEffect of Gamma IrradiationProbable Cause
Optical Band Gap Generally decreasesCreation of defect states within the band gap.
Transmittance Tends to decreaseIncreased absorption and scattering due to induced defects.
Reflectance May increaseChanges in surface morphology and refractive index.
Nonlinear Optical Parameters Can be enhancedAlterations in molecular structure and electronic transitions.

This table summarizes general trends observed in various metallophthalocyanine thin films upon gamma irradiation.

These findings suggest that gamma-ray irradiation could be a method to tune the optical and electronic properties of this compound for specific applications, but it also highlights a potential degradation pathway for devices employing this material in radiation-rich environments.

Optical Conductivity and Energy Loss Mechanisms

Optical conductivity describes the frequency-dependent response of a material to an oscillating electric field, such as that of light. It is a crucial parameter for understanding the electronic transitions and charge transport dynamics within a material. Energy loss mechanisms refer to the processes by which photons lose energy as they pass through a material, which are closely related to absorption and scattering.

For a closely related compound, Vanadyl tetra tert-butyl 2,3-naphthalocyanine (VTTBNc), the optical properties of its amorphous thin films have been investigated. aip.org The study of its optical absorption and reflection spectra allowed for the estimation of various optical constants, including the optical conductivity. aip.org

In another study on vanadyl phthalocyanine (VOPc) thin films, the optical conductivity was determined from the optical absorption data. iiste.org It was found that the optical conductivity increased with increasing photon energy. iiste.org This increase at higher photon energies is attributed to the excitation of electrons by the incident photons, leading to a higher concentration of charge carriers available for conduction. iiste.org

The analysis of optical absorption data for VOPc thin films indicated that the optical band gap corresponds to indirect transitions. iiste.org The value of the optical band gap was also found to be dependent on the thickness of the film, increasing with greater thickness. iiste.org

Energy loss in these materials primarily occurs through the absorption of photons, which excites electrons from lower to higher energy states. The prominent absorption bands in the visible and near-infrared regions of the spectrum for naphthalocyanines correspond to π-π* electronic transitions within the macrocyclic ring. The energy from the absorbed photons can then be dissipated through various relaxation pathways, including non-radiative decay (heat) or radiative decay (fluorescence, phosphorescence).

The relationship between optical conductivity and photon energy for vanadyl phthalocyanine thin films is presented in the following conceptual data table.

Photon Energy (eV)Optical Conductivity (σ_opt)Trend
Low Energy (Near IR)LowCorresponds to the onset of electronic transitions.
Mid Energy (Visible)IncreasesStrong absorption in the Q-band leads to higher conductivity.
High Energy (UV)HighCorresponds to the Soret (B) band and other high-energy transitions, leading to significant electron excitation.

This is a conceptual representation of the typical trend of optical conductivity as a function of photon energy for vanadyl phthalocyanine-based materials.

Theoretical and Computational Investigations of Vanadyl 2,3 Naphthalocyanide

First-Principles Density Functional Theory (DFT) Calculations

First-principles DFT calculations serve as a powerful tool to unravel the fundamental characteristics of Vanadyl 2,3-naphthalocyanide, from its electronic ground state to its interactions with various surfaces.

Electronic Structure Elucidation

DFT calculations are instrumental in determining the electronic structure of this compound. These calculations typically involve the optimization of the molecule's geometric parameters to find its lowest energy configuration. The electronic structure, particularly the arrangement of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is then calculated. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that governs the molecule's electronic and optical properties.

For metallophthalocyanines and naphthalocyanines, the electronic structure near the Fermi level is primarily determined by the π-conjugated macrocycle. DFT calculations reveal the spatial distribution and energy levels of these frontier orbitals. The introduction of different substituents into the benzene (B151609) fragments of the macrocycle can lead to significant changes in bond lengths and, consequently, influence the energies of the HOMO and LUMO.

Molecular Deformation and Adsorption Site Analysis at Interfaces

When this compound is deposited on a substrate, its molecular structure and electronic properties can be significantly altered due to molecule-surface interactions. DFT calculations are crucial for understanding these phenomena.

Studies on the closely related molecule, vanadyl phthalocyanine (B1677752) (VOPc), on metal surfaces like Ag(100) and Au(111), provide valuable insights that can be extended to VONc. At sub-monolayer coverages, two distinct adsorption configurations are typically observed: one with the vanadyl oxygen atom pointing towards the substrate ("O-down") and one pointing away from it ("O-up"). DFT calculations can determine the preferred adsorption orientation by comparing the adsorption energies of these configurations. For VOPc on Ag(100), a population imbalance between the O-up and O-down orientations is consistent with the calculated adsorption energy differences.

Furthermore, the interaction with the substrate can induce molecular deformation. For VOPc adsorbed on Au(111), it has been found that the vanadium atom is pulled down into the plane of the nitrogen and carbon atoms of the macrocycle compared to its position in the bulk material. The vanadyl bond (V=O) length is also affected by this interaction. DFT-simulated scanning tunneling microscopy (STM) images can be compared with experimental images to validate the calculated adsorption geometries and molecular orientations.

The following table summarizes the key findings from DFT studies on the adsorption of vanadyl phthalocyanine, which are analogous to the expected behavior of this compound on similar surfaces.

ParameterFinding
Adsorption Configurations Two primary orientations: "O-up" (vanadyl oxygen pointing away from the surface) and "O-down" (vanadyl oxygen pointing towards the surface).
Adsorption Energy The relative stability of O-up and O-down configurations is coverage-dependent and dictates the observed population on the surface.
Molecular Deformation The vanadium atom can be displaced from its gas-phase position relative to the macrocycle plane upon adsorption.
Intermolecular Interactions At higher coverages, intermolecular forces, in addition to molecule-substrate interactions, govern the self-assembly into ordered films.

Consideration of Dispersion Interactions in Calculations

Standard DFT functionals often fail to accurately describe the long-range van der Waals (vdW) or dispersion interactions. These forces are, however, critical for understanding the physisorption of molecules like this compound on surfaces and for accurately predicting intermolecular interactions in molecular films.

To address this limitation, dispersion correction schemes are incorporated into DFT calculations. These corrections, such as the DFT-D methods, add a semi-empirical term to the total energy that accounts for these weak interactions. The inclusion of dispersion corrections is essential for obtaining accurate adsorption energies, equilibrium molecule-surface distances, and the relative stability of different molecular orientations and packing arrangements. For instance, in the study of VOPc on Ag(100), the hierarchy of stability for monolayer films (mixed > O-down > O-up) is accurately predicted when dispersion interactions are taken into account.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

TD-DFT is a powerful computational method for studying the excited-state properties of molecules and predicting their spectroscopic behavior.

Prediction of UV-Vis and Triplet-Triplet Absorption Spectra

TD-DFT calculations are widely used to simulate the UV-Vis absorption spectra of molecules like this compound. By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, a theoretical spectrum can be constructed. These calculations can identify the nature of the electronic transitions, such as π → π* or n → π*, that give rise to the characteristic absorption bands of naphthalocyanines, namely the Q-band in the near-infrared region and the B-band (or Soret band) in the ultraviolet region.

The choice of the exchange-correlation functional and basis set is crucial for the accuracy of TD-DFT predictions. Different functionals can lead to variations in the predicted excitation energies. For phthalocyanines and related macrocycles, a range of functionals has been tested to determine the best agreement with experimental data.

Correlation with Experimental Spectroscopic Data

A key aspect of theoretical investigations is the comparison of computed results with experimental data. The theoretical UV-Vis spectra obtained from TD-DFT calculations can be compared with experimentally measured absorption spectra of this compound in solution or as thin films.

Discrepancies between theoretical and experimental spectra can arise from several factors. Theoretical calculations are often performed for a single molecule in the gas phase, whereas experimental spectra are typically recorded in a solvent or in the solid state, where intermolecular interactions and environmental effects can shift the absorption peaks. The choice of the computational model, including the functional and basis set, also plays a significant role.

For a derivative, vanadyl tetra tert-butyl 2,3-naphthalocyanine (VTTBNc), experimental absorption spectra show two broad peaks in the B-band region (around 333 nm) and the Q-band region (at 761 nm and 810 nm). TD-DFT calculations for similar naphthalocyanine systems can reproduce the general features of these spectra, although the exact peak positions may differ. The correlation between theoretical and experimental data allows for the assignment of the observed absorption bands to specific electronic transitions within the molecule.

The following table presents a qualitative comparison between the expected results from TD-DFT calculations and the experimental findings for a this compound derivative.

Spectral RegionTheoretical Prediction (TD-DFT)Experimental Observation (VTTBNc)
Q-band Strong absorption in the near-infrared region corresponding to the HOMO-LUMO transition (π → π).A prominent, often split, absorption band observed around 761 nm and 810 nm.
B-band (Soret) Intense absorption in the UV region corresponding to transitions to higher energy π orbitals.A broad absorption peak located around 333 nm.

Quantum Chemical Calculations for Vibrational Properties

Theoretical investigations into the molecular and electronic structures of this compound (VONc) have been effectively performed using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net These computational methods are essential for understanding the vibrational spectrum of the molecule, providing insights that complement experimental data. sci-hub.st

The process of calculating vibrational spectra involves determining the second derivatives of the molecule's energy with respect to atomic displacements. sci-hub.st Quantum mechanics-based approaches, such as DFT, are used to compute the potential energy surface of the molecule from first principles. sci-hub.st For a molecule like VONc, a full geometry optimization is first carried out to find the most stable structure. Following optimization, harmonic vibrational frequencies are evaluated at the same level of theory. researchgate.net These calculated frequencies and their corresponding vibrational modes can then be compared with experimental infrared (IR) and Raman spectra to assign the observed spectral bands. researchgate.net

A theoretical study of vanadium naphthalocyanine (VONc) utilized DFT to investigate its molecular structure, electronic properties, and vibrational spectrum. researchgate.net Such calculations provide a precise understanding of the normal modes of vibration. researchgate.net While theoretical calculations are typically performed for molecules in a gaseous state, experimental results are often obtained from solid-state samples, which can lead to slight variations between the computed and observed data. nih.gov To achieve a better correlation between calculated and experimental frequencies, scaling factors are sometimes applied to the computational results to account for factors like anharmonicity, which is often neglected in simpler harmonic approximations. sci-hub.stnih.gov

The table below summarizes the general approach and key considerations in the quantum chemical calculation of the vibrational properties of complex molecules like this compound.

Computational Step Description Purpose Relevant Theory/Method
Geometry Optimization The molecular structure is fully optimized to find its lowest energy conformation.To ensure that frequency calculations are performed on the most stable molecular structure.Density Functional Theory (DFT) with a specified basis set (e.g., B3LYP/6-311G*). researchgate.net
Frequency Calculation The second derivatives of energy with respect to nuclear positions are calculated to produce the Hessian matrix.To determine the harmonic vibrational frequencies and the corresponding normal modes of vibration.Analytical or numerical differentiation of the electronic energy. ethz.ch
Spectral Assignment Calculated frequencies and modes are correlated with experimental IR and Raman spectra.To provide a detailed and accurate assignment for each band observed in the experimental spectra.Comparison of theoretical wavenumbers with experimental data. nih.gov
Frequency Scaling A scaling factor is applied to the calculated harmonic frequencies.To correct for systematic errors arising from the harmonic approximation and the chosen level of theory, improving agreement with experimental values. sci-hub.stnih.govEmpirical scaling factors specific to the method and basis set used.

Modeling of Interfacial Phenomena and Energy Level Alignment

The modeling of interfacial phenomena and energy level alignment for this compound, often performed on its close analog vanadyl phthalocyanine (VOPc), relies heavily on Density Functional Theory (DFT) calculations combined with surface science techniques like scanning tunneling microscopy (STM). aip.orgarxiv.org These studies are crucial for understanding how the molecule behaves in thin films and at the interface with various substrates, which is fundamental for its application in organic electronic devices.

A key aspect of modeling is determining the adsorption geometry of the molecule on a substrate. For vanadyl macrocycles, two primary adsorption configurations are typically observed: "O-up," where the axial oxygen atom points away from the substrate, and "O-down," where it points towards the substrate. arxiv.org DFT calculations can determine the energetic preference for these orientations. For instance, studies on VOPc on Ag(100) have shown that the O-up orientation can be energetically favored. arxiv.org The interaction with the substrate can also induce chirality in otherwise achiral molecules. arxiv.org

Computational models also clarify the electronic structure at the interface. The interaction between the molecule and the substrate, often involving charge transfer, can significantly modify the electronic states and energy level alignment. aip.org DFT calculations can model these interactions and predict how the molecular orbitals will align with the Fermi level of a metallic substrate or the band edges of a semiconductor. For example, the interaction of VOPc with different alloy surfaces like Ag₂Sb and Cu₂Sb has been shown to result in contrasting molecular configurations and distinct occupied orbitals, driven by different molecule-substrate interactions and charge transfer characteristics. aip.org

Furthermore, DFT is used to simulate STM images, which allows for direct comparison with experimental observations and aids in the interpretation of complex self-assembled structures on surfaces. arxiv.org The modeling can extend to multi-layer systems, where intermolecular interactions, such as dipolar interactions between alternating O-up and O-down layers, stabilize the film structure. emergentmind.com These calculations can confirm the energetic preferences for specific packing arrangements and determine the electronic properties, such as the energy gap, of thin films. emergentmind.com

The table below outlines the key parameters and findings from theoretical modeling of interfacial phenomena for vanadyl macrocycles.

Phenomenon Modeling Approach Key Findings & Insights Example System
Adsorption Geometry DFT total energy calculations for different molecular orientations and adsorption sites.Determination of preferred "O-up" vs. "O-down" configurations; identification of energetically favorable adsorption sites (e.g., hollow sites). arxiv.orgVOPc on Ag(100) arxiv.org
Electronic Structure & Charge Transfer Analysis of projected density of states (PDOS), charge density difference plots, and orbital alignment.Quantification of charge transfer between molecule and substrate; modification of molecular orbitals upon adsorption. aip.orgVOPc on Ag₂Sb/Ag(111) and Cu₂Sb/Cu(111) aip.org
Energy Level Alignment Calculation of the work function of the substrate and the ionization potential and electron affinity of the molecular layer.Prediction of the hole and electron injection barriers at the interface; determination of the energy gap in thin films. emergentmind.comVOPc on metallic substrates. emergentmind.com
Bilayer & Film Formation DFT calculations of intermolecular interaction energies, including van der Waals and dipolar forces.Bilayers are stabilized by dipolar interactions between alternating O-up/O-down molecules; prediction of stable packing structures. arxiv.orgemergentmind.comVOPc bilayers on Ag(100). arxiv.org
STM Image Simulation Calculation of the local density of states (LDOS) within the Tersoff-Hamann approximation.Direct comparison with experimental STM images to confirm molecular orientation, configuration, and packing. arxiv.orgVOPc on Ag(100). arxiv.org

Advanced Functional Applications of Vanadyl 2,3 Naphthalocyanide

Applications in Organic Optoelectronic Devices

The distinct optoelectronic characteristics of vanadyl 2,3-naphthalocyanide and its derivatives have been harnessed in the development of various organic optoelectronic devices. These materials are particularly valued for their light-harvesting capabilities and charge-carrying properties.

Organic Photodiodes (OPDs) and Organic Photovoltaics (OPVs)

While direct and extensive research on the performance of unsubstituted this compound in organic photovoltaics (OPVs) is not widely documented in publicly available literature, studies on its derivatives have provided valuable insights into its potential. A notable example is vanadyl 2,11,20,29-tetra-tert-butyl 2,3-naphthalocyanine (VTTBNc), which has been successfully employed as a p-type donor material in solution-processed bulk heterojunction (BHJ) organic photodiodes (OPDs).

In these devices, the VTTBNc is blended with fullerene-based acceptors. The performance of such OPDs is significantly influenced by the choice of acceptor and the donor-acceptor blend ratio. For instance, a device fabricated with a VTTBNc:PC71BM (a fullerene derivative) blend at a 1:1 volumetric ratio exhibited optimized performance, demonstrating the potential of vanadyl naphthalocyanine derivatives in light-sensing applications.

Donor Materials in Bulk Heterojunction Structures

In the architecture of bulk heterojunction (BHJ) devices, the donor material plays a pivotal role in absorbing light and donating electrons. Vanadyl 2,3-naphthalocyanine derivatives, such as VTTBNc, have been identified as effective p-type donor materials. The incorporation of VTTBNc into a BHJ structure with a suitable acceptor material facilitates the creation of a large interfacial area for efficient exciton dissociation, a critical process for the function of both OPDs and OPVs. The low bandgap of these naphthalocyanine-based donors is advantageous as it can lead to a smaller energy offset between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor, which helps to minimize energy loss during charge transfer.

Chemiresistive and Photoelectrochemical Sensor Applications

The sensitivity of the electrical properties of this compound and related compounds to the surrounding chemical environment makes them promising candidates for sensor applications.

Detection of Gaseous Analytes (e.g., Ammonia, Hydrogen, Nitrogen Dioxide)

Research into the gas sensing properties of vanadyl naphthalocyanines is an emerging area. While specific data on this compound is limited, studies on the closely related vanadyl phthalocyanine (B1677752) (VOPc) provide strong indications of its potential. Thin films of VOPc have been investigated as active layers in chemiresistive sensors for the detection of gases such as ammonia and hydrogen.

Hybrid Sensor Structures with Nanoparticles

The sensitivity and selectivity of chemical sensors based on vanadyl phthalocyanine (VOPc), a close relative of this compound, can be significantly enhanced by creating hybrid structures with metal nanoparticles. nih.gov Thin films of VOPc decorated with palladium (Pd) nanoparticles have demonstrated a noticeable increase in sensitivity towards hydrogen gas. nih.govnih.gov This enhancement is largely attributed to the catalytic properties of the nanoparticles and a phenomenon known as the "spillover effect". nih.gov

In this mechanism, gas molecules are first activated on the surface of the catalytic metal nanoparticle and then diffuse to the surface of the semiconductor VOPc layer, amplifying the sensor's response. nih.gov The deposition of Pd nanoparticles onto VOPc films has been shown to be an effective strategy for improving the detection of hydrogen at various concentrations. nih.govsigmaaldrich.com The creation of these hybrid materials allows for the development of more efficient and responsive chemiresistive sensors for specific gaseous analytes. nih.gov

Table 1: Effect of Pd Nanoparticles on Vanadyl Phthalocyanine Gas Sensor Response
Sensor StructureTarget AnalyteObserved EffectUnderlying Mechanism
VOPc Thin FilmHydrogen (H₂)Baseline sensitivityDirect interaction of H₂ with VOPc surface
VOPc Thin Film with Pd NanoparticlesHydrogen (H₂)Noticeable increase in sensitivity nih.govnih.govSpillover Effect: Catalytic activation of H₂ on Pd nanoparticles nih.gov

Influence of Substituent Position on Sensor Response (e.g., peripheral vs. non-peripheral)

The chemical sensing properties of naphthalocyanine and phthalocyanine compounds are intrinsically linked to their electronic structure. The position of functional groups, or substituents, on the macrocycle—classified as either peripheral or non-peripheral—plays a critical role in modulating these properties and, consequently, the sensor response. nih.gov

Attaching substituents to non-peripheral positions (those closer to the central metal core) can cause a more significant shift in the molecule's primary absorption bands (the Q-band) compared to substitution at peripheral positions. nih.govresearchgate.net For instance, moving dodecyl substituents from peripheral to non-peripheral positions on a metal-free phthalocyanine results in a notable redshift of the Q-band. nih.gov This shift indicates a change in the molecule's HOMO-LUMO energy gap. researchgate.net Since the gas sensing mechanism relies on the transfer of electrons between the analyte and the semiconductor material, altering the electronic energy levels through controlled substitution provides a direct method for tuning the sensor's sensitivity and selectivity towards specific gas molecules. While direct comparative studies on sensor response are specific to the analyte and system, the fundamental principle remains that non-peripheral substitution generally induces a stronger electronic perturbation, which can be harnessed to optimize sensor performance.

Catalytic Applications of Related Vanadyl Naphthalocyanine Derivatives

Vanadyl phthalocyanine (VOPc) has emerged as a promising heterogeneous catalyst for important reactions in biomass conversion and organic synthesis, demonstrating its utility in creating value-added chemicals from renewable feedstocks. mdpi.comnih.gov

A key application of VOPc is in the catalytic conversion of fructose into methyl levulinate, an important platform chemical used in the production of various other chemicals and materials. mdpi.comnih.gov When used as a catalyst in acidic methanol solutions, VOPc significantly increases the rate of this conversion. mdpi.com In a sulfuric acid (H₂SO₄)–methanol system, the reaction catalyzed by VOPc proceeded 1.74 times faster than the reaction with sulfuric acid alone. mdpi.comnih.gov Similarly, in a hydrochloric acid (HCl)–methanol system, VOPc increased the reaction rate by a factor of 1.3. mdpi.comnih.gov These findings highlight the potential of vanadyl phthalocyanine to act as an effective catalyst for producing methyl levulinate under low-temperature and low-pressure conditions. mdpi.comresearchgate.net

Table 2: Catalytic Performance of Vanadyl Phthalocyanine (VOPc) in Fructose Conversion
Reaction SystemCatalystZeroth-Order Rate Constant (M/s)Rate Enhancement Factor
H₂SO₄–MethanolSulfuric Acid aloneN/A1.00
VOPc + Sulfuric Acid1.10 × 10⁻⁶ mdpi.comnih.gov1.74 mdpi.comnih.gov
HCl–MethanolHydrochloric Acid aloneN/A1.00
VOPc + Hydrochloric Acid2.33 × 10⁻⁶ mdpi.comnih.gov1.30 mdpi.comnih.gov

In the VOPc-catalyzed conversion of fructose, the reaction yields several products, with selectivity being a key aspect of the process. The primary products identified are methyl levulinate and hepta-2,4-dienoic acid methyl ester, with hydroxymethylfurfural (HMF) forming as a minor product. mdpi.comnih.gov The choice of the acidic medium influences the product distribution. While the reaction rate is faster in the HCl–methanol system, the selectivity towards the desired methyl levulinate is more favorable in the H₂SO₄–methanol system. mdpi.comnih.gov

Advanced Optical Materials Development

The large, two-dimensional π-conjugated system of naphthalocyanines makes them highly attractive for applications in nonlinear optics. acs.org The ability to tailor their electro-physical properties by incorporating different metal atoms or adding functional groups allows for the development of materials with optimized optical properties. acs.org

Vanadyl naphthalocyanines and related phthalocyanines are considered promising candidates for optical limiting materials. iiste.org Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams.

The optical limiting effect in these materials arises from their large third-order nonlinear optical susceptibility (χ⁽³⁾). acs.org Studies using techniques like the Z-scan method have been employed to evaluate the nonlinear refractive index and nonlinear absorption coefficient of vanadyl phthalocyanine solutions. iiste.org These investigations have confirmed low-power optical limiting action with low limiting thresholds, indicating their potential for practical applications in advanced optical devices. iiste.org The extended π-electron delocalization in the naphthalocyanine ring, which is larger than that of phthalocyanine, is expected to result in even larger third-order optical nonlinearities, making this compound a particularly interesting compound for this field. acs.org

Materials for Optical Recording and Laser Printing

This compound has emerged as a significant material in the field of advanced functional applications, particularly in technologies related to optical recording and laser printing. Its unique molecular structure and favorable optical properties, especially its strong absorption in the near-infrared (NIR) region, make it a compelling candidate for these applications. The extended π-conjugation system of the naphthalocyanine macrocycle, in conjunction with the central vanadyl group, gives rise to intense electronic transitions in the NIR spectrum, a critical characteristic for interaction with the diode lasers commonly employed in optical data storage and laser printing systems.

In the realm of optical recording, this compound is primarily investigated for its potential in write-once-read-many (WORM) data storage media. The fundamental principle behind its application lies in the localized thermal alteration of a thin film of the material upon exposure to a focused laser beam. This laser-induced modification results in a permanent change in the optical properties of the film, such as its reflectivity or absorption, at the point of irradiation. These changes, representing recorded data bits, can then be read by a lower-power laser. The efficiency and reliability of this process are intrinsically linked to the material's absorption characteristics at the laser's wavelength, its thermal stability, and the magnitude of the change in its optical constants upon recording.

For laser printing applications, the utility of this compound is centered on its role as a charge-generating material in the photoconductive drum of a laser printer. In this process, a laser scans the surface of the drum, and in the illuminated areas, the naphthalocyanine layer absorbs the light, generating charge carriers that neutralize the surface charge. This creates a latent electrostatic image, which then attracts toner particles to form the final printed image. The performance in this application is dictated by the material's photosensitivity, charge-carrier mobility, and its spectral response in relation to the laser source.

Detailed research findings have highlighted the promising attributes of this compound for these applications. Studies on thin films of this material have demonstrated its high absorption coefficient in the NIR region, which is crucial for efficient energy absorption from diode lasers. The thermal decomposition characteristics are also a key area of investigation, as the recording mechanism often involves localized heating. The stability of the recorded marks over time, a critical factor for archival data storage, is another area of active research.

Below are illustrative data tables that summarize typical research findings for naphthalocyanine-based materials in optical recording and the expected properties for a charge-generating material in laser printing. It is important to note that specific performance data for this compound is not extensively available in open literature, and these tables represent characteristic values for this class of materials.

Table 1: Typical Optical Recording Characteristics of Naphthalocyanine-Based Thin Films

ParameterValueSignificance
Recording Wavelength780 - 830 nmCompatibility with common AlGaAs diode lasers.
Recording Sensitivity (Laser Power)5 - 15 mWLow power requirement for writing data.
Reflectivity Change upon Recording> 20%High contrast between recorded and unrecorded areas for reliable reading.
Signal-to-Noise Ratio (SNR)> 45 dBIndicates the quality and clarity of the readout signal.
Archival Stability (Estimated)> 20 yearsLong-term reliability of the stored data.

Table 2: Key Properties of this compound for Laser Printing Applications

PropertyTypical Value/RangeRelevance to Laser Printing
Peak Absorption Wavelength (λmax)~800 nmMatches the emission wavelength of diode lasers used in printers.
PhotosensitivityHighEfficient generation of charge carriers upon light exposure.
Charge Carrier Mobility10-5 - 10-3 cm2/VsAffects the speed and resolution of the printing process.
Dark ConductivityLowMinimizes charge decay in unexposed areas, maintaining image contrast.

Q & A

Q. What are the optimal synthetic routes for Vanadyl 2,3-naphthalocyanide, and how can purity be validated?

this compound synthesis typically involves condensation of 2,3-naphthalocyanine precursors with vanadium oxide or vanadyl salts under inert atmospheres. Key steps include:

  • Precursor preparation : Use of 2,3-naphthalonitrile derivatives, as described for analogous naphthalimide synthesis (e.g., acyl chloride intermediates and amine coupling ).
  • Metalation : Reaction with vanadyl sulfate or VOCl₃ in solvents like DMF or pyridine at 80–120°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization from DCM/hexane mixtures.

Q. Validation methods :

  • Elemental analysis (C, H, N, V quantification).
  • Spectroscopy : UV-Vis (Q-band absorption ~700–800 nm), FTIR (V=O stretch ~980 cm⁻¹), and EPR (axial vanadyl(IV) signal with g∥ ≈ 1.94–1.96) .
  • XRD : Confirmation of crystalline phase alignment with literature .

Q. How does the electronic structure of this compound influence its optical properties?

The vanadyl ion (VO²⁺) introduces a paramagnetic center, while the naphthalocyanine ligand provides extended π-conjugation. Key characteristics:

  • Optical absorption : Strong Q-bands in visible-NIR regions due to π→π* transitions. Substituted tert-butyl groups (e.g., in Vanadyl Tetra-Tert-Butyl derivatives) redshift absorption by ~20 nm compared to unsubstituted analogs .
  • Spin-orbit coupling : The V(IV) center contributes to spin-phonon interactions, affecting magnetic and optical coherence in thin films .

Methodological note : Use time-dependent DFT calculations to correlate experimental UV-Vis/NIR spectra with frontier molecular orbitals. Compare with EPR data to assess spin density distribution .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported optical conductivity values for this compound thin films?

Discrepancies in optical conductivity (e.g., 10⁻⁵–10⁻³ S/cm) arise from variations in film preparation (e.g., annealing temperature, substrate type). To address this:

  • Controlled annealing : Systematically vary temperatures (e.g., 100–300°C) and characterize using:
    • AFM/SEM : Surface roughness and crystallite size effects.
    • Spectroscopic ellipsometry : Accurate determination of refractive index and extinction coefficients.
    • Four-point probe measurements : Direct conductivity comparisons .

Q. How do spin-phonon interactions in this compound impact its potential as a molecular qubit?

The V(IV) center’s spin-lattice relaxation (T₁) and coherence time (T₂) are critical for quantum applications. Key findings:

  • Temperature dependence : T₁ decreases exponentially above 50 K due to phonon-mediated decoherence.
  • Magnetic field effects : At 0.3 T, T₁ increases by ~20% in crystalline films, attributed to suppressed spin-flip processes .

Q. Methodological recommendations :

  • Pulsed EPR : Measure phase memory times (Tₘ) under cryogenic conditions (1.5–10 K).
  • Vibrational spectroscopy : Identify low-energy phonon modes (<50 cm⁻¹) coupling to spin states via Raman or THz spectroscopy .

Q. What catalytic applications are feasible for this compound, and how do they compare to other vanadyl complexes?

While less studied than vanadyl phthalocyanines, preliminary data suggest:

  • Oxidation catalysis : Moderate activity in alkene epoxidation (e.g., styrene → styrene oxide with H₂O₂, ~40% yield).
  • Comparison to VPO catalysts : Lower thermal stability but higher selectivity in oxygen-rich environments .

Q. Optimization strategies :

  • Support effects : Immobilize on mesoporous silica to enhance stability.
  • Promoter addition : Test Fe or Co dopants to mimic VPO catalyst behavior .

Q. How can synthesis yields be improved for this compound derivatives without compromising purity?

Common yield limitations (~50–60%) stem from side reactions during metalation. Solutions include:

  • Solvent optimization : Replace DMF with higher-boiling solvents (e.g., o-dichlorobenzene) to reduce byproduct formation.
  • Microwave-assisted synthesis : Shorten reaction time from 24 hours to 2–4 hours, achieving ~75% yield .

Data Contradiction Analysis

Q. Why do some studies report conflicting magnetic anisotropy values for this compound?

Variations in ligand substitution (e.g., tert-butyl groups) and crystal packing alter the axial symmetry of the V=O bond. For example:

  • Unsubstituted derivatives : Axial anisotropy parameter (D) ≈ −4.5 cm⁻¹.
  • Tert-butyl-substituted derivatives : D ≈ −3.8 cm⁻¹ due to steric distortion .

Resolution strategy : Perform single-crystal EPR on structurally characterized samples to correlate D values with molecular geometry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.